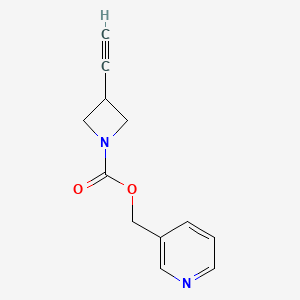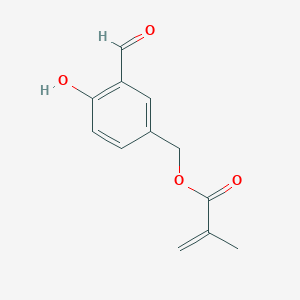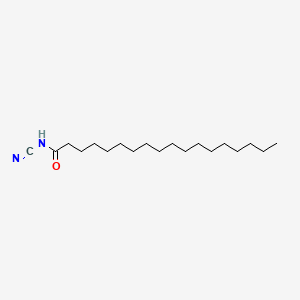
lithium;5-ethylcyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
lithium;5-ethylcyclopenta-1,3-diene is an organolithium compound that features a lithium cation and a 1-ethylcyclopenta-2,4-dien-1-ide anion. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
lithium;5-ethylcyclopenta-1,3-diene can be synthesized through the reaction of 1-ethylcyclopenta-2,4-diene with an organolithium reagent such as n-butyllithium. The reaction typically occurs in an inert atmosphere, such as under nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at low temperatures, often around -78°C, to ensure the stability of the intermediate and final products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve high yields and product purity.
Analyse Chemischer Reaktionen
Types of Reactions
lithium;5-ethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopentadienone derivatives.
Reduction: It can be reduced to form cyclopentadiene derivatives.
Substitution: The lithium atom can be substituted with other metal cations or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, peroxides, and other strong oxidants.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the lithium compound to form substituted products.
Major Products
Oxidation: Cyclopentadienone derivatives.
Reduction: Cyclopentadiene derivatives.
Substitution: Substituted cyclopentadiene derivatives.
Wissenschaftliche Forschungsanwendungen
lithium;5-ethylcyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclopentadienyl complexes with transition metals.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of lithium;5-ethylcyclopenta-1,3-diene involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. The lithium cation stabilizes the negative charge on the cyclopentadienyl anion, enhancing its reactivity. This compound can participate in various organic transformations, including cycloaddition reactions, which are facilitated by its unique electronic structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadienyl lithium: Similar in structure but lacks the ethyl group.
Cyclopentadienone lithium: Contains a carbonyl group instead of an ethyl group.
Lithium cyclopentadienide: The parent compound without any substituents.
Uniqueness
lithium;5-ethylcyclopenta-1,3-diene is unique due to the presence of the ethyl group, which can influence its reactivity and stability. This makes it distinct from other cyclopentadienyl lithium compounds and allows for different chemical transformations and applications.
Eigenschaften
CAS-Nummer |
135630-42-1 |
|---|---|
Molekularformel |
C7H9Li |
Molekulargewicht |
100.1 g/mol |
IUPAC-Name |
lithium;5-ethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C7H9.Li/c1-2-7-5-3-4-6-7;/h3-6H,2H2,1H3;/q-1;+1 |
InChI-Schlüssel |
ZBDWUWNQBVXRMA-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC[C-]1C=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-Dimethyl-imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B8564833.png)







![tert-butyl N-[(1S)-1-(4-ethenylphenyl)ethyl]carbamate](/img/structure/B8564870.png)





